n-(3-Fluorobenzyl)-6-methoxypyridin-3-amine
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Overview
Description
N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a fluorobenzyl group and a methoxy group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 6-methoxypyridin-3-amine.
Nucleophilic Substitution Reaction: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 6-methoxypyridin-3-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorobenzyl or methoxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: A compound with similar structural features but different biological activities.
3-(4-(N,N-Dimethylaminomethyl)phenyl)quinoline: Another compound with a quinoline core and similar substituents.
Uniqueness
N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine is unique due to the specific combination of the fluorobenzyl and methoxy groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-(3-Fluorobenzyl)-6-methoxypyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with a methoxy group and a fluorobenzyl moiety, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For example, research conducted by Mariswamy et al. demonstrated that derivatives related to 6-methoxypyridin-3-amine exhibited significant antimicrobial activity against Escherichia coli , Staphylococcus aureus , Bacillus subtilis , and Klebsiella pneumoniae . The minimum inhibitory concentrations (MIC) were determined, showcasing the compound's potential as an antibacterial agent.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Bacillus subtilis | 64 |
Klebsiella pneumoniae | 32 |
Anticancer Properties
The anticancer activity of this compound has been explored in various cancer cell lines. A study focused on the synthesis and evaluation of amide derivatives of imidazo-pyridines, which included analogs of this compound, indicated promising results in inhibiting cancer cell proliferation . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Case Study: In Vitro Evaluation
In vitro studies revealed that treatment with this compound led to significant reductions in cell viability in human cancer cell lines. The compound was tested at varying concentrations, and the results were analyzed using MTT assays.
Table 2: Anticancer Activity Results
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 85 |
5 | 70 |
10 | 50 |
20 | 30 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that it may function as a bromodomain inhibitor, affecting the expression of genes involved in inflammation and cancer progression . The compound's ability to modulate key signaling pathways is crucial for its therapeutic potential.
Properties
Molecular Formula |
C13H13FN2O |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C13H13FN2O/c1-17-13-6-5-12(9-16-13)15-8-10-3-2-4-11(14)7-10/h2-7,9,15H,8H2,1H3 |
InChI Key |
PMCUMHBCSZQTNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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